2-氯-6-甲氧基苯胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

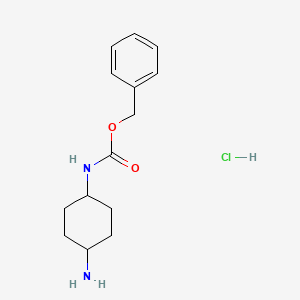

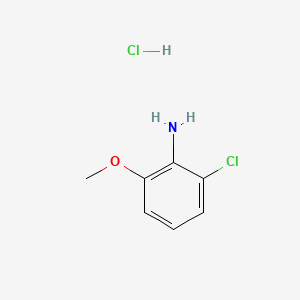

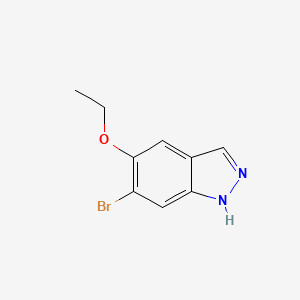

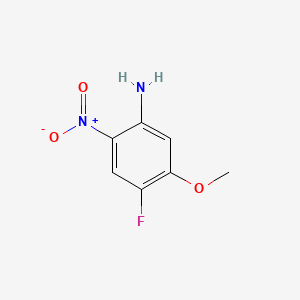

2-Chloro-6-methoxyaniline hydrochloride, also known as 6-Chloro-m-anisidine hydrochloride, is a chemical compound with the molecular formula C7H8ClNO . It is often used in chemical synthesis studies .

Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methoxyaniline hydrochloride is characterized by the presence of chlorine, hydrogen, nitrogen, and oxygen atoms. The average mass of the molecule is 157.598 Da, and the monoisotopic mass is 157.029449 Da .

Physical And Chemical Properties Analysis

2-Chloro-6-methoxyaniline hydrochloride has a density of 1.2±0.1 g/cm3, a boiling point of 235.3±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C. The enthalpy of vaporization is 47.2±3.0 kJ/mol, and the flash point is 96.1±21.8 °C .

科学研究应用

除草剂代谢和致癌性:氯乙酰胺类除草剂,包括乙草胺和丁草胺,被代谢成中间体,如2-氯-N-(2,6-二乙基苯基)乙酰胺(CDEPA)和2-氯-N-(2-甲基-6-乙基苯基)乙酰胺(CMEPA),随后产生2,6-二乙基苯胺(DEA)和2-甲基-6-乙基苯胺(MEA)等化合物。这些化合物,包括氯苯胺,已被研究其对啮齿动物的致癌作用以及在人和大鼠肝微粒体的代谢途径(Coleman et al., 2000)。

除草剂在土壤中的代谢:已研究了氯苯胺(如3-氯-4-甲氧基苯胺)在土壤中的代谢,特别是它们通过自由基机制转化为其他化合物(如3,3'二氯-4,4'-二甲氧基偶氮苯)的过程。这对于了解这些化合物用作除草剂时的环境影响非常重要(Briggs & Ogilvie, 1971)。

水性氧化聚合:已经对甲氧基苯胺衍生物(如3-甲氧基苯胺)的水性聚合进行了研究,重点是在盐酸存在下使用重铬酸钠作为氧化剂。这项研究与生产具有特定物理性质(如导电性)的聚合物有关(Sayyah et al., 2002)。

芬顿类氧化降解:研究评估了芬顿类氧化在水溶液中降解甲氧基苯胺(如2-甲氧基苯胺)的方法。这对于解决染料和制药工业废水中这些化合物的环境影响非常重要(Chaturvedi & Katoch, 2020)。

安全和危害

Safety information for 2-Chloro-6-methoxyaniline hydrochloride indicates that it has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing) .

作用机制

Target of Action

It’s known that this compound is used in chemical synthesis studies , suggesting that it may interact with a variety of molecular targets depending on the specific context of the reaction.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-6-methoxyaniline hydrochloride. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of the chemical reactions it participates in .

属性

IUPAC Name |

2-chloro-6-methoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4H,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIQMEOANUBKQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724414 |

Source

|

| Record name | 2-Chloro-6-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1332589-57-7 |

Source

|

| Record name | 2-Chloro-6-methoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B596993.png)

![Bicyclo[2.2.2]oct-2-ene-2-carboxamide](/img/structure/B596996.png)